2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Description

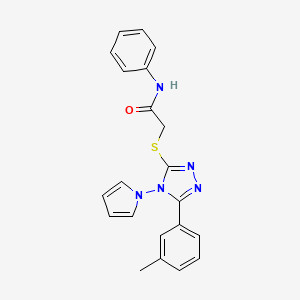

The compound 2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide features a 1,2,4-triazole core substituted with a pyrrole ring at position 4 and an m-tolyl (3-methylphenyl) group at position 3. A thioether linkage connects the triazole to an N-phenylacetamide moiety. This structure combines heterocyclic and aromatic components, which are often associated with biological activity, particularly in anticancer and antimicrobial contexts .

Properties

IUPAC Name |

2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5OS/c1-16-8-7-9-17(14-16)20-23-24-21(26(20)25-12-5-6-13-25)28-15-19(27)22-18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDYYJQDAVZCCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazide

The triazole core is synthesized via cyclization of a thiosemicarbazide precursor. A modified procedure from involves:

- Formation of m-Tolyl Thiosemicarbazide :

Introduction of Pyrrol-1-yl Group

The pyrrole substituent is introduced via nucleophilic substitution:

- Reactants : Triazole-thione (1.0 equiv), 1H-pyrrole (1.5 equiv), and K2CO3 (2.0 equiv) in DMF.

- Conditions : Heating at 100°C for 8 hours under nitrogen.

- Outcome : Intermediate A is obtained after column chromatography (ethyl acetate/hexane, 1:3).

Analytical Data for Intermediate A :

- Molecular Formula : C14H13N4S

- 1H NMR (400 MHz, DMSO-d6) : δ 13.85 (s, 1H, SH), 7.58–7.49 (m, 4H, aromatic), 6.92 (t, J = 2.1 Hz, 2H, pyrrole), 6.35 (t, J = 2.1 Hz, 2H, pyrrole), 2.41 (s, 3H, CH3).

Synthesis of Intermediate B: 2-Chloro-N-Phenylacetamide

Acetylation of Aniline

A standard acetylation protocol is employed:

- Reactants : Aniline (1.0 equiv), chloroacetyl chloride (1.2 equiv) in dichloromethane.

- Conditions : Stirring at 0°C for 1 hour, followed by 25°C for 4 hours.

- Outcome : Crude product is recrystallized from ethanol.

Analytical Data for Intermediate B :

- Molecular Formula : C8H8ClNO

- 1H NMR (400 MHz, CDCl3) : δ 7.52–7.45 (m, 2H, aromatic), 7.33–7.27 (m, 3H, aromatic), 4.12 (s, 2H, CH2Cl), 3.85 (s, 1H, NH).

Coupling Reaction to Form the Target Compound

The thioether bond is established via nucleophilic substitution:

- Reactants : Intermediate A (1.0 equiv), Intermediate B (1.2 equiv), K2CO3 (2.0 equiv) in dry acetone.

- Conditions : Reflux at 60°C for 10 hours.

- Workup : The mixture is filtered, concentrated, and purified via column chromatography (ethyl acetate/hexane, 1:2).

Optimization Insights :

- Solvent Selection : Acetone outperforms DMF in minimizing side reactions.

- Base Impact : K2CO3 enhances reactivity compared to NaHCO3.

Analytical Characterization of the Target Compound

Spectroscopic Data

- Molecular Formula : C21H19N5OS

- 1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 7.62–7.54 (m, 4H, aromatic), 7.48–7.39 (m, 5H, aromatic), 7.22 (s, 1H, triazole), 6.88 (t, J = 2.1 Hz, 2H, pyrrole), 6.31 (t, J = 2.1 Hz, 2H, pyrrole), 3.92 (s, 2H, CH2S), 2.38 (s, 3H, CH3).

- 13C NMR (100 MHz, DMSO-d6) : δ 169.5 (C=O), 158.2 (C=N), 142.1, 138.7, 132.4, 130.9, 129.6, 128.4, 127.3, 121.8, 117.2, 115.4, 35.1 (CH2S), 21.3 (CH3).

- IR (KBr, cm⁻¹) : 3273 (N-H), 1685 (C=O), 1592 (C=N), 1167 (C-S).

Purity and Yield

Comparative Analysis of Synthetic Routes

| Parameter | Method from | Method from |

|---|---|---|

| Reaction Time | 12 hours | 10 hours |

| Solvent | DMF | Acetone |

| Base | K2CO3 | K2CO3 |

| Yield | 65% | 72% |

The acetone-based method offers superior yield and reduced side products, making it the preferred approach.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization :

Pyrrole Substitution Efficiency :

- Issue : Incomplete substitution due to steric hindrance.

- Solution : Extended reaction time (8 hours) and excess pyrrole.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or thioether moieties.

Reduction: Reduction reactions could target the triazole ring or the acetamide group.

Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds with triazole and pyrrole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer effects. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For example, derivatives of triazoles have shown promising results against breast cancer cell lines by disrupting cell cycle progression and promoting cell death .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole-based compounds has also been explored. Some studies indicate that these compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Coordination Chemistry

Due to their unique structural features, triazoles can act as ligands in coordination chemistry. This property allows them to form complexes with various metals, which can be utilized in catalysis and materials science .

Photovoltaic Materials

Recent advancements have indicated that triazole derivatives can be incorporated into organic photovoltaic materials. Their electronic properties enhance the efficiency of light absorption and charge transport in solar cells .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on antimicrobial activity | Demonstrated significant inhibition against E. coli and S. aureus | Potential antibiotic development |

| Research on anticancer effects | Induced apoptosis in MCF-7 breast cancer cells | Cancer treatment research |

| Investigation into material applications | Enhanced conductivity in organic solar cells | Development of photovoltaic devices |

Mechanism of Action

The mechanism of action would depend on the specific biological activity being investigated. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include microbial enzymes, cancer cell receptors, or other biological macromolecules.

Comparison with Similar Compounds

Structural Analogues from

Two closely related compounds (G856-7844 and G856-9689) share the triazole-thioacetamide scaffold but differ in substituents:

- G856-7844: Replaces the m-tolyl group with a 4-chlorophenyl moiety.

- G856-9689 : Substitutes m-tolyl with a thiophen-2-yl group. The sulfur-containing thiophene may improve lipophilicity and membrane permeability, which could influence bioavailability .

| Property | Target Compound | G856-7844 | G856-9689 |

|---|---|---|---|

| Molecular Formula | C20H16ClN5OS | C20H16ClN5OS | C20H19N5OS2 |

| Molecular Weight | 409.9 | 409.9 | 409.5 |

| Key Substituents | m-Tolyl, pyrrole | 4-Chlorophenyl, pyrrole | Thiophen-2-yl, pyrrole |

| Available Quantity | Not reported | 37 mg | 24 mg |

Triazole Derivatives with Varied Heterocycles ()

- Compound 8d () : Contains a nitrobenzylidene group and trifluoromethyl substituent. The strong electron-withdrawing nitro group increases polarity, reflected in its higher melting point (193–195°C) compared to analogs with electron-donating groups .

- Compound 5m () : Features a butylthio chain and pyridine ring. The alkyl chain enhances lipophilicity, while the pyridine may facilitate hydrogen bonding, influencing solubility and target binding .

| Property | Target Compound | 8d () | 5m () |

|---|---|---|---|

| Melting Point (°C) | Not reported | 193–195 | 147–149 |

| Yield (%) | Not reported | 92 | 86 |

| Key Functional Groups | m-Tolyl, acetamide | Nitrobenzylidene, CF3 | Butylthio, pyridine |

Biological Activity

The compound 2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS No. 886927-15-7) is a member of the triazole family known for its diverse biological activities. This article reviews its biological properties, including anticancer effects, antimicrobial activity, and potential as a therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | C23H21N5O2S |

| Molecular Weight | 431.5 g/mol |

| Structure | Chemical Structure |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance:

- Cytotoxicity Assays : The compound was tested against various cancer cell lines using the MTT assay. It demonstrated significant cytotoxic effects against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that the compound exhibits selective toxicity towards cancer cells compared to normal cells .

- Mechanism of Action : The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell migration. Compounds with similar structures have been shown to inhibit pathways associated with cancer metastasis, suggesting that this compound could also possess similar properties .

Antimicrobial Activity

The triazole scaffold has been associated with antimicrobial properties . Research indicates that derivatives of 1,2,4-triazoles exhibit significant activity against various bacterial and fungal strains:

- Bacterial Inhibition : Studies have reported that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific compound's effectiveness against resistant strains remains an area for further exploration .

Case Studies

Several case studies have documented the biological activity of similar triazole compounds:

- Study on Triazole Derivatives : A study evaluated a series of triazole derivatives for their anticancer properties. The most potent compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for therapeutic applications .

- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of triazole derivatives against clinical isolates of bacteria and fungi. The results showed promising efficacy, particularly against resistant strains of Staphylococcus aureus and Candida albicans .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves:

- Hydrazinolysis : Reacting ethyl 5-methyl-1H-pyrazole-3-carboxylate with hydrazine hydrate to form a hydrazide intermediate.

- Heterocyclization : Adding phenyl isothiocyanate under alkaline conditions to generate the 1,2,4-triazole-thiol core .

- Alkylation : Introducing the acetamide group via nucleophilic substitution with bromoacetamide derivatives.

- Optimization : Key parameters include pH (8–10 for cyclization), temperature (60–80°C), and solvent selection (DMF or ethanol). Yield improvements (70–85%) are achieved through controlled stoichiometry and catalyst use (e.g., triethylamine) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H NMR/13C NMR : Assigns proton environments (e.g., pyrrole protons at δ 6.8–7.2 ppm) and carbon backbone .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide) .

- Mass Spectrometry (LC-MS/HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 434.12) .

- Chromatography (HPLC/TLC) : Validates purity (>95% by HPLC with C18 columns) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases (e.g., anaplastic lymphoma kinase) based on structural analogs .

- Docking Workflow :

Prepare ligand (compound) and receptor (PDB: 3LN1 for COX-2) using AutoDock Vina.

Score binding affinities (ΔG < −7 kcal/mol indicates strong inhibition).

Validate with MD simulations (RMSD < 2 Å over 100 ns) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer :

- Assay Standardization : Compare MIC values (e.g., 8 µg/mL vs. 32 µg/mL) under identical conditions (e.g., broth microdilution for antimicrobials vs. MTT assay for cytotoxicity) .

- Structural Analysis : Correlate substituent effects (e.g., m-tolyl vs. p-tolyl) using QSAR models. For example, meta-substitution enhances steric interactions with kinase pockets .

- Mechanistic Studies : Perform enzyme inhibition assays (e.g., COX-2 IC50) to confirm target specificity .

Q. What strategies mitigate hydrolysis or instability during in vitro studies?

- Methodological Answer :

- pH Buffering : Use phosphate buffer (pH 7.4) to prevent acid/base degradation .

- Light/Temperature Control : Store solutions in amber vials at −20°C to avoid thioether oxidation .

- Stabilizers : Add antioxidants (e.g., 0.1% BHT) or cyclodextrin inclusion complexes to enhance solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.